molecular formula C7H9N B1359729 1-Methyl-3-methylenecyclobutanecarbonitrile CAS No. 32082-16-9

1-Methyl-3-methylenecyclobutanecarbonitrile

Cat. No.: B1359729
CAS No.: 32082-16-9
M. Wt: 107.15 g/mol
InChI Key: BWFQEOQVRYWZSG-UHFFFAOYSA-N
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Description

1-Methyl-3-methylenecyclobutanecarbonitrile is an organic compound with the molecular formula C7H9N It is a member of the cyclobutane family, characterized by a four-membered ring structure with a nitrile group (-CN) and a methylene group (-CH2) attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-methylenecyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of allene with acrylonitrile under specific conditions to form the desired product . Another method includes the refluxing of 3-methylidenecyclobutanecarbonitrile in ethanol and water with potassium hydroxide, followed by acidification with hydrochloric acid .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-methylenecyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-Methyl-3-methylenecyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-3-methylenecyclobutanecarbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylene group can undergo electrophilic substitution. These interactions can lead to the formation of various biologically active compounds, which can interact with specific enzymes or receptors in biological systems .

Properties

IUPAC Name

1-methyl-3-methylidenecyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFQEOQVRYWZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634233
Record name 1-Methyl-3-methylidenecyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32082-16-9
Record name 1-Methyl-3-methylidenecyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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